Methyl 2-formyl-1H-indole-3-carboxylate Methyl 2-formyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20196130
InChI: InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

Methyl 2-formyl-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC20196130

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-1H-indole-3-carboxylate -

Specification

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name methyl 2-formyl-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-9(10)6-13/h2-6,12H,1H3
Standard InChI Key LYYPUXVUSNHFPL-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(NC2=CC=CC=C21)C=O

Introduction

Methyl 2-formyl-1H-indole-3-carboxylate is a heterocyclic organic compound belonging to the indole family. It is characterized by its unique structure, which includes a formyl group (-CHO) at the second position and a carboxylate ester (-COOCH₃) at the third position of the indole ring. This compound is identified by its Chemical Abstracts Service (CAS) number 18450-26-5 and has drawn significant interest in medicinal chemistry due to its potential therapeutic applications.

Key Features:

  • Molecular Formula: C11H9NO3

  • Molecular Weight: 203.19 g/mol

  • Functional Groups: Aldehyde (formyl) and carboxylate ester

  • Classification: Heterocyclic compound (indole derivative)

Structural Characteristics

The structure of methyl 2-formyl-1H-indole-3-carboxylate is based on the indole framework, which consists of a fused benzene and pyrrole ring. The presence of substituents at specific positions enhances its chemical reactivity and biological activity.

Structural Details:

PositionSubstituent
2Formyl group (-CHO)
3Carboxylate ester

This arrangement allows for dual chemical reactivity due to the electron-withdrawing nature of both functional groups, making it a versatile intermediate in organic synthesis.

Synthesis Methods

The synthesis of methyl 2-formyl-1H-indole-3-carboxylate can be achieved through various established methods, including:

  • Formylation of Indole Derivatives: Using reagents like Vilsmeier-Haack or Duff formylation.

  • Microwave-Assisted Synthesis: Enhances reaction speed and yield.

  • Catalytic Processes: Palladium-catalyzed reactions are commonly employed for industrial-scale synthesis.

These methods are optimized to ensure high purity and yield, especially in pharmaceutical applications.

Biological Significance

Indole derivatives, including methyl 2-formyl-1H-indole-3-carboxylate, are known for their wide-ranging biological activities:

Therapeutic Potential:

  • Anticancer: Modulates enzyme activity and signaling pathways in tumor cells.

  • Antiviral: Interferes with viral replication mechanisms.

  • Antimicrobial: Effective against bacterial and fungal strains.

These properties make it a valuable scaffold in drug discovery programs.

Applications in Research and Industry

Methyl 2-formyl-1H-indole-3-carboxylate serves as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

Applications:

  • Drug Discovery: Used to develop anticancer, antiviral, and antimicrobial agents.

  • Organic Synthesis: Precursor for synthesizing functionalized indoles.

  • Material Science: Potential applications in designing novel materials with biological activity.

Comparative Analysis with Similar Compounds

To understand its uniqueness, methyl 2-formyl-1H-indole-3-carboxylate can be compared with structurally similar compounds:

Compound NameStructural Difference
Methyl indole-3-carboxylateLacks the formyl group at position 2
Methyl 3-formyl-1H-indole-5-carboxylateFormyl group located at position 5
Methyl 2-formylindoleLacks the carboxylate ester at position 3

This compound's dual functionality (formyl and carboxylate groups) enhances its versatility compared to other derivatives .

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